(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
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Overview
Description
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a compound that belongs to the class of heterocyclic compounds known as isoxazoles. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-amino-isoxazole and 4-methoxycarbonyl-isoxazole share structural similarities with (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone.
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both isoxazole and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
918480-63-4 |
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Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H21N3O2/c1-13-12-16(18-22-13)17(21)20-10-8-19(9-11-20)14(2)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3 |
InChI Key |
TUFHAELPMFWGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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